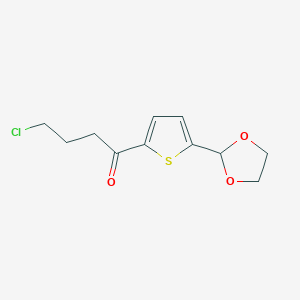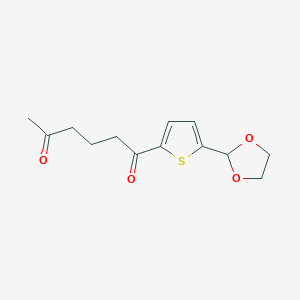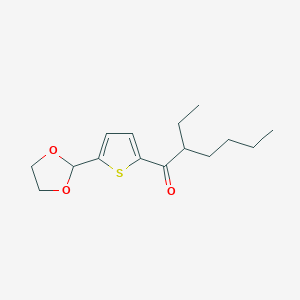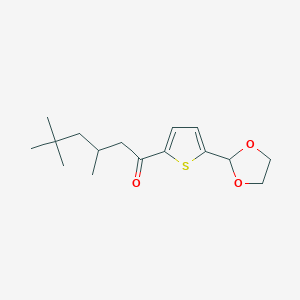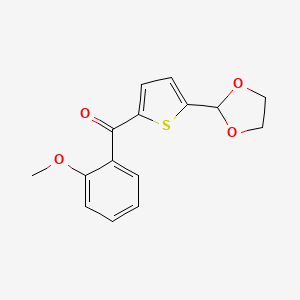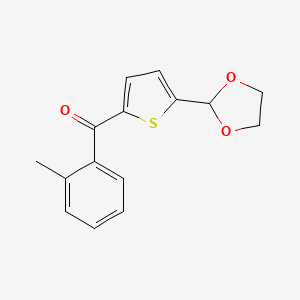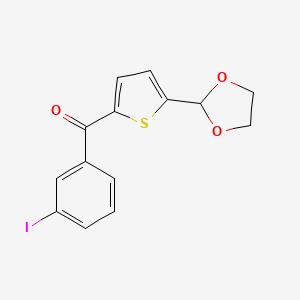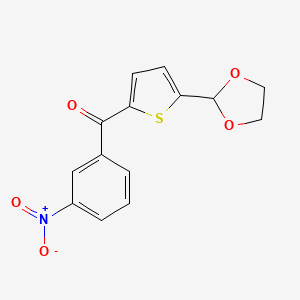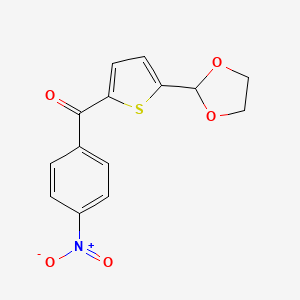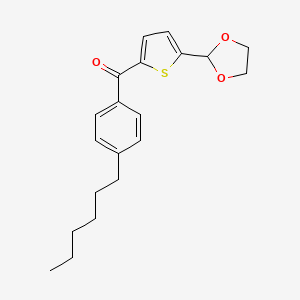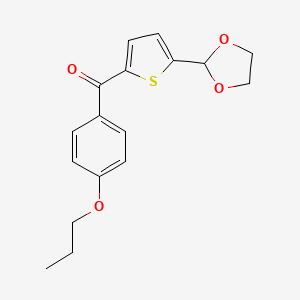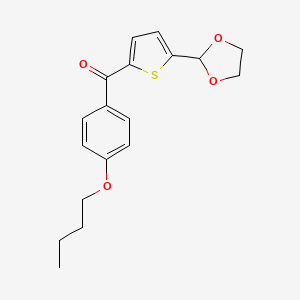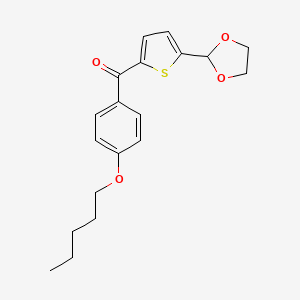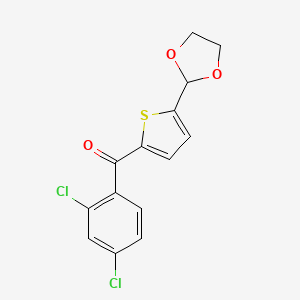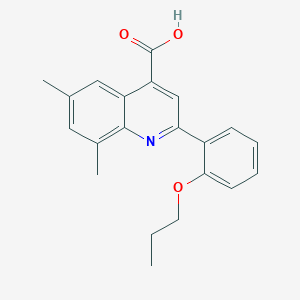
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is not analyzed in the papers, the structure-related reactivity of carboxylic acids with derivatization reagents is explored. The papers suggest that the presence of carboxylic acid groups in molecules allows for the formation of fluorescent derivatives when reacted with specific reagents under controlled conditions.
Chemical Reactions Analysis
The provided papers discuss the reactivity of carboxylic acids with derivatization reagents in the context of HPLC analysis. The first paper describes the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a reagent that reacts with various carboxylic acids to produce fluorescent esters . The second paper discusses 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide as another sensitive fluorescence derivatisation reagent for carboxylic acids . These reactions are crucial for the detection and analysis of carboxylic acid-containing compounds in complex mixtures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid are not directly provided in the papers. However, the papers do highlight the sensitivity and selectivity of fluorescence derivatization for carboxylic acids, which is significant for understanding the behavior of such compounds in analytical chemistry. The detection limits for the acids using the described methods were found to be in the femtomole range, indicating a high sensitivity of the analytical technique .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid and its derivatives are notable for their synthesis and potential applications in medicinal chemistry. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds demonstrate potent cytotoxic activity against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).
Fluorescent Probes
Compounds derived from quinoline-4-carboxylic acids, including 6,8-dimethyl variants, have been explored for their fluorescent properties. A study synthesized novel derivatives that acted as blue-green fluorescent probes. These compounds exhibited significant fluorescence in solution, with some showing green light emission in various solvents. This characteristic makes them potential candidates for applications in materials science and biological imaging (Bodke et al., 2013).
Antioxidant and Antibacterial Activities
Phenolic esters and amides of quinoline-4-carboxylic acids have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds displayed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Furthermore, a few compounds showed comparable antibacterial activities to ampicillin against various bacterial strains, indicating their potential as therapeutic agents (Shankerrao et al., 2013).
Propriétés
IUPAC Name |
6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(23)24)16-11-13(2)10-14(3)20(16)22-18/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFDHXNJXGMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

